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Compound of Interest

Compound Name:
Monomethyl auristatin E

intermediate-9

Cat. No.: B8566238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical component of

several antibody-drug conjugates (ADCs) used in oncology. The synthesis of this complex

molecule involves a multi-step process with numerous intermediates. This guide provides a

detailed overview of the chemical properties of a key precursor, Monomethyl auristatin E
intermediate-9, scientifically known as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)

(methyl)amino)-3-methoxy-5-methylheptanoate.

Chemical Properties
A summary of the known chemical properties of Monomethyl auristatin E intermediate-9 is

presented below.
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Property Value Source

Chemical Name

tert-butyl (3R,4S,5S)-4-

(((benzyloxy)carbonyl)

(methyl)amino)-3-methoxy-5-

methylheptanoate

N/A

CAS Number 120205-58-5 N/A

Molecular Formula C22H35NO5 N/A

Molecular Weight 393.52 g/mol N/A

Appearance Colorless to light yellow oil N/A

SMILES

CC--INVALID-LINK----

INVALID-LINK--OC(C)

(C)C)OC">C@@HN(C)C(=O)

OCC1=CC=CC=C1

N/A

Synthesis and Role in MMAE Synthesis
Monomethyl auristatin E intermediate-9 is a crucial building block in the total synthesis of

MMAE. It contains the core structure of the dolaisoleucine (Dil) moiety of MMAE, with the

amine protected by a benzyloxycarbonyl (Cbz) group and the carboxylic acid protected as a

tert-butyl ester.

While a detailed, publicly available protocol for the direct synthesis of intermediate-9 is scarce,

its immediate downstream reaction is well-documented. Intermediate-9 undergoes deprotection

of the Cbz group to yield tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-

(methylamino)heptanoate, which is then coupled with the next amino acid in the MMAE

sequence.

Experimental Protocol: Deprotection of Intermediate-9
and Subsequent Coupling
The following protocol describes the deprotection of the Cbz group from Monomethyl
auristatin E intermediate-9 and the subsequent coupling with Fmoc-L-Valine. This illustrates

the primary utility of intermediate-9 in the synthesis of MMAE.
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1. Deprotection of the Benzyloxycarbonyl (Cbz) Group:

Reactants:

tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-

methylheptanoate (MMAE intermediate-9)

Palladium on carbon (10% Pd/C)

Hydrogen gas (H2)

Methanol (Solvent)

Procedure:

Dissolve MMAE intermediate-9 in methanol.

Add a catalytic amount of 10% Palladium on carbon.

Subject the mixture to a hydrogen atmosphere (hydrogenation).

The reaction is monitored for the cleavage of the Cbz protecting group.

Upon completion, the catalyst is removed by filtration.

The solvent is evaporated to yield tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-

(methylamino)heptanoate.

2. Coupling with Fmoc-L-Valine:

Reactants:

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate (deprotected

intermediate-9)

Fmoc-L-Valine

Coupling agent (e.g., HATU, HBTU)
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Base (e.g., DIPEA, NMM)

Aprotic solvent (e.g., DMF, DCM)

Procedure:

Dissolve Fmoc-L-Valine in an appropriate aprotic solvent.

Add the coupling agent and the base to activate the carboxylic acid of Fmoc-L-Valine.

Add the deprotected intermediate-9 to the reaction mixture.

Stir the reaction at room temperature until completion, forming the peptide bond.

The product, the dipeptide fragment of MMAE, is then purified using standard

chromatographic techniques.

Logical Relationship in MMAE Synthesis
The following diagram illustrates the position and transformation of Monomethyl auristatin E
intermediate-9 in the broader synthetic pathway of MMAE.
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Caption: Synthetic pathway of MMAE highlighting Intermediate-9.

Experimental Workflow for a Key Transformation
The workflow for the deprotection of intermediate-9 and subsequent peptide coupling is a

critical sequence in the synthesis of MMAE.
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Caption: Workflow for deprotection and subsequent peptide coupling.
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Stability and Reactivity
Stability: As a Cbz-protected amine and a tert-butyl ester, Monomethyl auristatin E
intermediate-9 is relatively stable under standard laboratory conditions. It should be stored

in a cool, dry place. The primary points of reactivity are the protecting groups.

Reactivity:

Cbz Group: The benzyloxycarbonyl group is susceptible to cleavage under hydrogenolysis

conditions (e.g., H2 with a palladium catalyst), which is the intended pathway for its

removal in the MMAE synthesis. It can also be removed by strong acids, but this may also

cleave the tert-butyl ester.

Tert-butyl Ester: The tert-butyl ester is stable to many reaction conditions but can be

readily cleaved by strong acids such as trifluoroacetic acid (TFA) to reveal the carboxylic

acid. This is typically done at a later stage in the synthesis of MMAE.

Conclusion
Monomethyl auristatin E intermediate-9 is a pivotal, protected amino acid derivative in the

synthesis of the potent cytotoxic agent MMAE. Its strategic use of orthogonal protecting groups

(Cbz and tert-butyl ester) allows for the sequential construction of the complex peptide

backbone of MMAE. Understanding the chemical properties and reactivity of this intermediate

is essential for the successful and efficient synthesis of MMAE for its use in antibody-drug

conjugates.

To cite this document: BenchChem. [Technical Guide: Chemical Properties of Monomethyl
Auristatin E Intermediate-9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8566238#monomethyl-auristatin-e-intermediate-9-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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